molecular formula C6H3BrClIO B1514342 4-Bromo-2-chloro-3-iodophenol

4-Bromo-2-chloro-3-iodophenol

Cat. No.: B1514342
M. Wt: 333.35 g/mol
InChI Key: NGOOJBKUMVSYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Aromatic Scaffolds in Organic Chemistry Research

Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. nsf.gov Their utility stems from their role as precursors in a wide array of chemical transformations, most notably in cross-coupling reactions. The incorporation of halogen atoms can also be used to modulate the physicochemical properties of molecules. nsf.gov

Polyhalogenated aromatic systems are particularly valuable as scaffolds because, in principle, several or all of the halogen atoms can be displaced by nucleophiles. beilstein-journals.orgnih.gov This allows for the creation of a diverse range of heteroaromatic systems and highly functionalized molecules. beilstein-journals.orgnih.gov For instance, halogenated pyrimidines are used as core scaffolds in the synthesis of compound libraries for drug discovery. beilstein-journals.orgnih.gov

The strategic placement of halogens on an aromatic ring allows for sequential and regioselective reactions, providing a pathway to complex molecular architectures. This makes halogenated aromatics essential tools for medicinal chemistry, material science, and agrochemicals. rsc.orgresearchgate.net

Unique Structural and Electronic Features of 4-Bromo-2-chloro-3-iodophenol

The compound this compound possesses a unique substitution pattern on the phenol (B47542) ring that imparts distinct structural and electronic characteristics. The presence of three different halogens—bromine, chlorine, and iodine—at specific positions, in addition to the hydroxyl group, creates a complex interplay of electronic effects.

The specific positioning of the halogens (bromine at C4, chlorine at C2, and iodine at C3) relative to the hydroxyl group (at C1) dictates the regioselectivity of further reactions. The ortho- and para-positions relative to the hydroxyl group are activated, but the presence of the halogens at these and adjacent positions introduces steric hindrance and complex electronic modulation.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₃BrClIO333.351809158-15-3
4-Bromo-2-chlorophenol (B165030)C₆H₄BrClO207.453964-56-5
4-Chloro-3-iodophenolC₆H₄ClIONot specified202982-72-7
4-Bromo-2-iodophenolC₆H₄BrIO298.90207115-22-8

Note: Data sourced from multiple chemical suppliers and databases. bldpharm.comnih.govnih.govlookchem.combldpharm.com

Overview of Current Research Challenges in Polysubstituted Phenol Synthesis and Reactivity

The synthesis of polysubstituted phenols, especially those with specific and complex substitution patterns like this compound, presents significant challenges to synthetic chemists. oregonstate.edu

One of the primary hurdles is achieving regioselectivity. rsc.orgacs.org Electrophilic halogenation of phenols typically favors substitution at the ortho- and para-positions due to the directing effect of the hydroxyl group. scientificupdate.comtandfonline.com However, introducing multiple different halogens at specific locations without obtaining mixtures of isomers is a major synthetic obstacle. nsf.gov Strategies to overcome this often involve multi-step processes or the use of specialized catalysts and directing groups. nsf.govresearchgate.net For instance, catalyst-controlled regioselective chlorination of phenols has been developed to achieve high ortho-selectivity. nsf.gov

Another challenge lies in the inherent reactivity of the phenol ring. While the hydroxyl group activates the ring, making it susceptible to electrophilic attack, this high reactivity can also lead to over-halogenation or the formation of undesired byproducts. acs.org Controlling the stoichiometry and reaction conditions is crucial.

Furthermore, the synthesis of highly substituted benzenes and phenols often requires harsh reaction conditions or the use of expensive metal catalysts. rsc.org Developing milder and more efficient synthetic methods remains an active area of research. rsc.orgthieme-connect.com Recent advancements include the use of organocatalysis and photochemical methods to construct polysubstituted aromatic rings. rsc.orgresearchgate.net The development of one-pot syntheses for polysubstituted phenols from acyclic precursors is also a promising approach to improve efficiency and reduce waste. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-3-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOOJBKUMVSYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis of 4 Bromo 2 Chloro 3 Iodophenol

Identification of Key Disconnection Points and Precursor Structures

Retrosynthesis begins by identifying bonds that can be disconnected to simplify the target molecule into more readily available starting materials. For 4-bromo-2-chloro-3-iodophenol, the most logical disconnection points are the carbon-halogen bonds (C-Br, C-Cl, C-I) and, potentially, the carbon-oxygen bond of the hydroxyl group.

The primary precursors are generated by disconnecting the halogen atoms one by one. Given the reactivity and potential for side reactions, the order of these disconnections is critical. A common strategy is to remove the most reactive or sterically demanding group first.

Key disconnections and the resulting precursors include:

C-I Bond Disconnection: This is often a favorable initial step. Disconnecting the iodine atom at the C-3 position leads to 4-bromo-2-chlorophenol (B165030) as a direct precursor. This is a logical choice as methods for the synthesis of 4-bromo-2-chlorophenol are established, often starting from 2-chlorophenol (B165306). google.comgoogle.com

C-Cl Bond Disconnection: Alternatively, disconnecting the chlorine at C-2 suggests 4-bromo-3-iodophenol as a precursor.

C-Br Bond Disconnection: Removing the bromine at C-4 points to 2-chloro-3-iodophenol as a precursor.

Further simplification of these di-halogenated phenols would lead to mono-halogenated phenols such as 2-chlorophenol, 4-bromophenol, or 3-iodophenol, and ultimately to phenol (B47542) itself. chemsrc.com Another synthetic strategy involves starting with a polyhalogenated aniline (B41778), which is then converted to the corresponding phenol via a diazotization-hydrolysis sequence. google.com

A plausible retrosynthetic pathway is outlined below, starting with the target molecule and working backward to simpler precursors.

Target/Precursor MoleculeDisconnectionSimplified Precursor
This compoundC-I Bond4-Bromo-2-chlorophenol
4-Bromo-2-chlorophenolC-Br Bond2-Chlorophenol
2-ChlorophenolC-Cl BondPhenol

This analysis suggests that a practical forward synthesis could commence with phenol, followed by sequential, regioselective halogenations.

Strategic Considerations for Introducing Multiple Halogen Atoms and the Hydroxyl Group

The synthesis of a polysubstituted phenol with three different halogens requires careful strategic planning to control the regiochemistry of each halogenation step. The hydroxyl group is a powerful activating ortho-, para-director, while the halogens are deactivating yet also ortho-, para-directing. wikipedia.orgchemistrysteps.com

Order of Halogenation: The sequence of introducing the bromine, chlorine, and iodine atoms is paramount.

Chlorination of Phenol: The initial reaction between phenol and chlorine typically yields a mixture of 2-chlorophenol and 4-chlorophenol. nih.gov To favor the required 2-chlorophenol precursor, specialized catalytic systems can be employed.

Bromination of 2-Chlorophenol: The next step would be the bromination of 2-chlorophenol. The hydroxyl group strongly directs to the para position (C-4), and the existing chlorine at C-2 reinforces this. This step can proceed with high yield and selectivity for 4-bromo-2-chlorophenol. google.comgoogle.com

Iodination of 4-Bromo-2-chlorophenol: This is the most challenging step. The available positions for iodination are C-3 and C-5 (ortho to the bromine) and C-6 (ortho to the hydroxyl group). The strong directing effect of the hydroxyl group would typically favor substitution at C-6. However, the position is sterically hindered by the adjacent chlorine atom. The position between the two existing halogens (C-3) is electronically deactivated. Therefore, achieving selective iodination at C-3 requires specific reagents and conditions that can overcome these electronic and steric factors. Methods for ortho-iodination, sometimes involving thallium(I) acetate (B1210297) or other specialized reagents, could be explored to direct the iodine to the desired position. rsc.org

Control of Regioselectivity: Achieving the desired 1,2,3,4-substitution pattern is non-trivial.

Catalyst Control: Modern synthetic methods utilize catalysts to override the innate regioselectivity of electrophilic aromatic substitution. For instance, Lewis basic selenoether or thiourea (B124793) catalysts have been shown to be highly effective for ortho-chlorination of phenols. nsf.govacs.orgthieme-connect.com Similar strategies might be adaptable for the iodination step.

Reagent Selection: The choice of halogenating agent is crucial. Reagents like N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS) are often used for milder, more selective halogenations compared to diatomic halogens. acs.org For instance, using I2 with NaNO2 has been shown to favor ortho-iodination in some phenols. thieme-connect.com

Protecting Groups: The powerful activating effect of the hydroxyl group can sometimes lead to over-reaction or undesired side products. Temporarily protecting the hydroxyl group as an ether (e.g., a methoxy (B1213986) or benzyloxy group) can modulate its directing ability and prevent oxidation. The phenol can be regenerated at the end of the synthesis.

Influence of Halogen Identity and Position on Retrosynthetic Pathways

Electronic and Steric Effects:

Directing Effects: All halogens are ortho-, para-directors due to the resonance donation of their lone pairs, but they are also deactivating because of their strong inductive electron withdrawal. libretexts.orglibretexts.org When multiple halogens are present, their directing effects must be considered in concert with the powerful hydroxyl director. In the proposed precursor, 4-bromo-2-chlorophenol, the hydroxyl group directs incoming electrophiles to position 6, while the halogens also direct to the same position, making it the most electronically favored site for substitution.

Steric Hindrance: The introduction of the bulky iodine atom is a key challenge. Attempting to introduce it at the C-3 position, which is sterically crowded between the existing chloro and bromo substituents, would likely require forcing conditions or a directed metalation approach. The relative sizes of the halogens (I > Br > Cl) play a significant role in the feasibility of sequential substitutions.

Reactivity: As more deactivating halogen groups are added to the phenol ring, the aromatic system becomes progressively less nucleophilic. libretexts.org This means that each subsequent halogenation step will require harsher conditions or more potent electrophilic reagents to proceed at a reasonable rate.

The table below summarizes the directing influence of the substituents in a key intermediate, 4-bromo-2-chlorophenol, for the final iodination step.

SubstituentPositionDirecting EffectInfluence on Iodination
-OHC-1Strongly activating, ortho-, para-directorStrongly directs to C-2 (blocked), C-4 (blocked), and C-6
-ClC-2Deactivating, ortho-, para-directorDirects to C-4 (blocked) and C-6. Deactivates the ring.
-BrC-4Deactivating, ortho-, para-directorDirects to C-3 and C-5. Deactivates the ring.

This combined influence strongly favors substitution at C-6. Therefore, a successful synthesis of this compound must employ a strategy that can override this inherent preference and selectively functionalize the C-3 position. This might involve directed ortho-metalation or the use of a blocking group at C-6 that can be removed later.

Synthetic Methodologies for 4 Bromo 2 Chloro 3 Iodophenol and Analogues

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) stands as the most direct and common method for introducing halogen substituents onto a phenol (B47542) ring. The powerful activating and ortho, para-directing nature of the hydroxyl group governs the regiochemical outcome of these reactions. byjus.combritannica.com

The regioselectivity of EAS on a phenol ring is dictated by the interplay of electronic and steric effects of the substituents already present. The hydroxyl (-OH) group is a potent activating group that directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate carbocation (arenium ion). byjus.combritannica.com Halogen substituents (Cl, Br, I) are deactivating via their inductive effect but are also ortho, para-directing due to resonance.

When multiple directing groups are present, the most powerful activating group typically controls the position of substitution. In the case of a substituted phenol, the hydroxyl group's influence is paramount. However, the existing halogens and steric hindrance also play a crucial role in determining the final position of the incoming electrophile. For instance, in a 2-chlorophenol (B165306) precursor, the hydroxyl group strongly directs to positions 4 and 6, while the chloro group directs to the same positions. The para position (4) is often favored for subsequent substitution to minimize steric clash.

SubstituentActivating/Deactivating EffectDirecting Effect
-OHStrongly ActivatingOrtho, Para
-ClDeactivatingOrtho, Para
-BrDeactivatingOrtho, Para
-IDeactivatingOrtho, Para

Achieving the specific 4-bromo-2-chloro-3-iodo substitution pattern requires a carefully planned sequence of halogenation reactions. The order of introduction of the halogens is critical to ensure the correct final arrangement. A plausible synthetic route would start with a less substituted phenol and sequentially add the halogens.

One logical pathway begins with o-chlorophenol .

Bromination : The first step involves the bromination of o-chlorophenol. The hydroxyl group directs the incoming bromine electrophile to the para position (position 4) to yield 4-bromo-2-chlorophenol (B165030). This step is favored at the para position due to reduced steric hindrance compared to the ortho position (position 6). A patented process describes this reaction, achieving high yields of the desired 4-bromo-2-chlorophenol with minimal formation of the 6-bromo isomer. google.com

Iodination : The subsequent iodination of 4-bromo-2-chlorophenol introduces the final halogen. The available positions on the ring are 3, 5, and 6. The powerful ortho, para-directing influence of the hydroxyl group and the directing effects of the existing halogens will guide the iodine to one of these spots. The substitution at position 3 is sterically hindered but electronically favored by the directing effects of the adjacent chloro and bromo groups, leading to the target molecule, 4-bromo-2-chloro-3-iodophenol.

Alternative sequences, such as starting with 3-iodophenol, are also conceivable but may present different regiochemical challenges. The treatment of halogenated phenolic compounds can also be achieved through sequential reduction and oxidation processes, although this is more relevant for degradation than synthesis. nih.gov

The choice of halogenating agent and catalyst is crucial for controlling the selectivity and efficiency of the reaction. Phenols are highly activated, and their halogenation can sometimes proceed even without a catalyst. byjus.comwikipedia.org However, to control selectivity and prevent polyhalogenation, specific conditions are often employed. stackexchange.commlsu.ac.in

Chlorination : For chlorination, reagents like N-chlorosuccinimide (NCS) are often used. Catalyst systems, such as Lewis basic selenoether catalysts, have been developed to achieve high ortho-selectivity in the chlorination of phenols. acs.org

Bromination : Bromination can be carried out with molecular bromine (Br₂). The reaction can be performed in solvents of low polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), to favor monobromination. stackexchange.comyoutube.com Catalysts like triethylamine (B128534) hydrochloride can be used to enhance the selectivity for the para-isomer, as seen in the synthesis of 4-bromo-2-chlorophenol. google.com

Iodination : Iodine is the least reactive halogen, and its introduction often requires more forceful conditions. Common iodinating agents include N-iodosuccinimide (NIS) or a mixture of iodine (I₂) with an oxidizing agent such as nitric acid or iodic acid (HIO₃) to generate a more potent electrophile. wikipedia.org The diazotization of an aminophenol followed by treatment with potassium iodide is another classic method for introducing iodine onto a phenol ring. orgsyn.org

HalogenationCommon Reagent(s)Catalyst/ConditionsSelectivity Notes
ChlorinationCl₂, N-Chlorosuccinimide (NCS)Lewis acids (e.g., FeCl₃), Selenoether catalystsCatalysts can direct ortho-substitution. acs.org
BrominationBr₂Low polarity solvents (CS₂, CCl₄), Triethylamine HClMilder conditions favor monohalogenation. google.comstackexchange.com
IodinationI₂, N-Iodosuccinimide (NIS)Oxidizing agents (HNO₃, HIO₃)Requires activation to generate a strong electrophile. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamentally different approach for forming bonds to an aromatic ring. Instead of an electrophile attacking the ring, a nucleophile displaces a leaving group (typically a halide). wikipedia.org This pathway is generally not feasible for electron-rich rings like phenol unless the ring is appropriately activated. libretexts.orglibretexts.org

For a classical SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

Electron-Withdrawing Groups : Groups like nitro (-NO₂), cyano (-CN), or acyl (-COR) are powerful activators. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction. wikipedia.orglibretexts.org A phenol ring, being electron-rich, is inherently unsuited for SNAr unless such activating groups are present.

Leaving Group Ability : In activated SNAr reactions, the leaving group aptitude often follows the order F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond. nih.gov

Transition-Metal Catalysis : An alternative activation strategy involves the use of transition metals. Arenophilic π-acid catalysts, such as rhodium or ruthenium complexes, can coordinate to the aromatic ring. This coordination renders the ring highly electron-deficient and activates it towards nucleophilic attack, enabling SNAr reactions on normally inert electron-rich aryl halides. nih.gov

Activating GroupPosition Relative to Leaving GroupEffect on SNAr Rate
-NO₂ (Nitro)Ortho, ParaStrong Activation
-CN (Cyano)Ortho, ParaStrong Activation
-C(O)R (Acyl)Ortho, ParaModerate to Strong Activation
-OH (Hydroxyl)AnyDeactivating (unless deprotonated)

A novel and powerful strategy for conducting SNAr on unactivated halophenols involves the use of radicals. osti.govnih.gov This approach circumvents the need for traditional electron-withdrawing groups by transiently generating a highly activating species. princeton.eduresearchgate.net

The mechanism involves the formal homolysis of the phenolic O-H bond to generate a neutral phenoxyl radical (Ar-O•). nih.gov This radical species is an exceptionally strong electron-withdrawing group. osti.govprinceton.edu Pulse radiolysis studies have shown that the electron-withdrawing ability of the O• radical far surpasses that of a nitro group. princeton.edu

This transient, radical-induced activation dramatically lowers the energy barrier for a nucleophile to attack the aromatic ring and displace a halide at a distal position. nih.govprinceton.edu This strategy provides a synthetic route for SNAr on electron-rich halophenols, which are inert under classical conditions, thereby expanding the scope of nucleophile-electrophile couplings. osti.govnih.gov

Photochemical and Dual Catalysis in SNAr of Halophenols

The functionalization of halophenols through Nucleophilic Aromatic Substitution (SNAr) reactions can be significantly enhanced by photochemical methods, particularly those employing dual catalysis systems. These strategies offer mild reaction conditions and can enable transformations that are challenging under traditional thermal conditions.

A prominent dual catalytic approach involves the combination of photoredox catalysis with another catalytic cycle. For instance, a method for the amination of halophenols utilizes an Iridium(III) photocatalyst in conjunction with a phenol–pyridinium Electron Donor-Acceptor (EDA) complex. chemrxiv.org In this system, light irradiation of the EDA complex, formed between the phenol and a protonated pyridine (B92270), generates a reactive phenoxyl radical cation. chemrxiv.org The Ir(III) photocatalyst can further aid in the oxidation of the phenol, boosting reaction yields. chemrxiv.org This dual system facilitates efficient C-N bond formation between halophenols and various aromatic nitrogen nucleophiles. chemrxiv.org

Another advanced strategy leverages the transient generation of a phenoxyl radical to activate the aromatic ring towards SNAr. osti.gov In this "homolysis-enabled electronic activation," the neutral oxygen-centered radical (O•) acts as a powerful electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack on the halophenol ring. osti.gov This method has been successfully applied to the SNAr of electron-rich halophenols, including chloro- and fluorophenols, which are typically inert under conventional conditions. osti.gov The feasibility of this approach is supported by pulse radiolysis studies and computational analysis, which confirm that the transient radical substituent promotes nucleophilic substitution by acting as an exceptionally strong electron-withdrawing group. osti.gov

These photochemical strategies represent a powerful tool for modifying polyhalogenated phenols. By activating the aryl electrophile through photogenerated intermediates, they provide a pathway to introduce additional substituents or to modify existing ones under mild conditions, which is crucial for the synthesis of complex, highly functionalized molecules like this compound.

Directed Metalation Strategies (DoM) for Phenols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including phenols. wikipedia.orgnih.gov The method relies on the use of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for the precise installation of substituents. wikipedia.orgresearchgate.net For phenols, the hydroxyl group itself is acidic and must be protected. The protected hydroxyl group then serves as the DMG.

Ortho-Lithiation and Subsequent Electrophilic Quenching

The core of the DoM strategy is a two-step process: ortho-lithiation followed by electrophilic quenching. The process begins with an aromatic compound featuring a DMG, which contains a heteroatom that acts as a Lewis base. wikipedia.org This DMG coordinates to the Lewis acidic lithium of an alkyllithium reagent. This coordination brings the basic alkyl group into proximity of the ortho-proton, facilitating its removal and forming a stable aryllithium intermediate. wikipedia.orgbaranlab.org

This aryllithium species is a potent nucleophile and reacts readily with various electrophiles in an ipso-substitution, replacing the lithium atom with high regioselectivity. baranlab.org This method offers a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

In the context of synthesizing polysubstituted phenols, a phenol is first protected, and the protected oxygen functionality then directs the lithiation. A wide array of electrophiles can be used to quench the aryllithium intermediate, enabling the introduction of diverse functional groups.

Table 1: Examples of Electrophiles Used in DoM of Protected Phenols

Electrophile Introduced Substituent
I₂ -I
CBr₄ -Br
CCl₄ -Cl
Me₃SiCl -SiMe₃
Bu₃SnCl -SnBu₃
PhSSPh -SPh
Aldehydes/Ketones -CH(OH)R
CO₂ -COOH

This table presents a selection of common electrophiles and the corresponding substituents introduced onto the aromatic ring via DoM. researchgate.netwku.edu

This sequence is highly valuable for the synthesis of this compound, as it provides a direct and regiocontrolled method for introducing the required halogen atoms onto the phenol scaffold. For example, starting from a protected 2-chlorophenol, one could potentially introduce the bromine and iodine atoms sequentially at the desired positions using DoM.

Application of Chiral Auxiliaries in Directed Metalation

Directed metalation can be rendered asymmetric through the use of chiral auxiliaries, enabling the synthesis of enantioenriched products. A chiral auxiliary is a stereogenic unit temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org

In DoM, chirality can be introduced in several ways:

Chiral Ligands: A chiral ligand, such as (-)-sparteine (B7772259), can be added to the organolithium base. This complexation creates a chiral reagent that can differentiate between enantiotopic ortho protons, leading to enantioselective deprotonation. Subsequent quenching with an electrophile yields an enantiomerically enriched product. researchgate.net

Chiral Directed Metalation Groups: The DMG itself can be chiral. For example, phenols can be converted into chiral ethers or acetals using a chiral auxiliary like (–)-menthol. benthamdirect.com Metalation of these substrates, followed by reaction with an electrophile, can proceed with high diastereoselectivity due to the influence of the chiral DMG. benthamdirect.com The auxiliary can then be removed to furnish the chiral, non-racemic product.

The use of (-)-sparteine in combination with s-BuLi for the deprotonation of N,N-dialkyl aryl O-carbamates has been shown to produce products with high enantiomeric ratios (up to 99:1). researchgate.net This approach demonstrates the powerful control that can be exerted over the stereochemistry of the final product, which is particularly relevant for the synthesis of chiral analogues of polysubstituted phenols.

Influence of Protecting Groups on Regioselectivity

The choice of the protecting group for the phenolic hydroxyl is critical in DoM, as it functions as the DMG. The nature of this group dictates its "directing power" and can influence the regioselectivity, stability of the lithiated intermediate, and the conditions required for its eventual removal. nih.govnih.gov

The O-carbamate group, particularly the N,N-diethylcarbamate (-OCONEt₂), is recognized as one of the most powerful DMGs. nih.govuwindsor.ca Its strong coordinating ability ensures efficient and regioselective lithiation at the adjacent ortho position. However, the stability of the resulting lithiated intermediate can be an issue; at temperatures above -78 °C, it may undergo an anionic ortho-Fries rearrangement to form a salicylamide (B354443) derivative. nih.govuwindsor.ca Furthermore, the removal of the carbamate (B1207046) group can require harsh conditions, such as reduction with LiAlH₄. nih.gov

Other protecting groups exhibit different directing abilities and properties:

Table 2: Comparison of Protecting Groups (DMGs) in Phenol DoM

Protecting Group (DMG) Relative Directing Power Comments
-OCON(i-Pr)₂ Strong Provides more stable lithiated intermediates than -OCONEt₂. uwindsor.ca
-OCONEt₂ Very Strong Prone to anionic Fries rearrangement above -78°C. nih.govuwindsor.ca
-OMOM (Methoxymethyl ether) Moderate Useful DMG, but can be susceptible to proton transfer, quenching the anion. nih.gov
-OTHP (Tetrahydropyranyl ether) Strong Demonstrates superior ortho-directing effect in certain systems. researchgate.net
-OSiR₃ (Silyl ethers) Variable Can be used for in-situ protection strategies. researchgate.net

This table compares several common protecting groups used as DMGs in the ortho-metalation of phenols, highlighting their relative directing power and key characteristics.

The hierarchy of directing power has been established through competition experiments. nih.govuwindsor.ca When a molecule contains multiple potential DMGs, the strongest one will typically control the site of lithiation. This principle is fundamental for designing synthetic routes to complex, polysubstituted aromatics like this compound, where precise control over the sequence of functionalization is essential.

Diazotization and Hydrolysis Pathways

The conversion of aromatic primary amines to phenols via a diazonium salt intermediate is a classical and highly effective synthetic transformation. This two-step process involves diazotization of the aniline (B41778) derivative followed by hydrolysis (thermolysis) of the resulting diazonium salt.

Conversion of Polyhalogenated Anilines to Phenols

This method is particularly well-suited for the synthesis of polyhalogenated phenols from the corresponding polyhalogenated anilines, which may be more readily accessible through other synthetic routes.

The process involves two key steps:

Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C). uobaghdad.edu.iqgoogle.comyoutube.com The unprotonated amine acts as a nucleophile, attacking the electrophilic nitrosyl reagent to form an N-nitrosamine, which then rearranges and eliminates water to yield the aryldiazonium salt (Ar-N₂⁺). uobaghdad.edu.iq Aromatic amines are sufficiently weak bases to allow for diazotization even in strong acid, a condition under which more basic aliphatic amines would be fully protonated and unreactive. uobaghdad.edu.iq

Hydrolysis: The aqueous solution of the aryldiazonium salt is then heated, typically to around 50 °C or higher. uobaghdad.edu.iqgoogle.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and it is readily displaced by a water molecule acting as a nucleophile. Subsequent deprotonation yields the corresponding phenol. It is crucial to maintain acidic conditions during hydrolysis to prevent the newly formed phenol from coupling with any unreacted diazonium salt. uobaghdad.edu.iq

This pathway provides a robust method for introducing a hydroxyl group onto a pre-functionalized aromatic ring. For the synthesis of this compound, one could envision starting with 4-bromo-2-chloro-3-iodoaniline, converting it to the diazonium salt, and subsequently hydrolyzing it to obtain the final phenolic product. The reaction is broadly applicable to anilines with various substituents, including multiple halogen atoms. google.com

Optimization of Diazotization and Subsequent Hydrolysis Conditions

The introduction of a hydroxyl group onto a pre-halogenated aromatic ring can be effectively achieved through a diazotization-hydrolysis sequence starting from the corresponding aniline. For a precursor like 4-bromo-2-chloro-3-iodoaniline, the conversion of the amino group to a diazonium salt (Ar-NH₂ → Ar-N₂⁺) and its subsequent hydrolysis to a phenol (Ar-OH) are critical steps.

Optimization of this two-step process is paramount for maximizing yield and purity. Key parameters for the diazotization step include temperature, the concentration and type of acid, and the rate of addition of the nitrosating agent (e.g., sodium nitrite).

Temperature Control: The reaction is typically conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures.

Acidic Medium: A strong mineral acid, such as sulfuric acid or hydrochloric acid, is used to dissolve the starting aniline and to generate nitrous acid in situ from sodium nitrite. The concentration of the acid must be carefully controlled; insufficient acid can lead to incomplete diazotization and the formation of unwanted diazoamino compounds. orgsyn.org

Nitrosating Agent: A solution of sodium nitrite is added slowly to the acidic solution of the aniline to maintain the low temperature and control the rate of the reaction. orgsyn.org

Following successful diazotization, the subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt. This process replaces the diazonium group with a hydroxyl group, liberating nitrogen gas. orgsyn.org The temperature and duration of heating are crucial variables that need to be optimized to ensure complete conversion while minimizing the formation of side products from competing reactions.

Minimizing Byproducts in Industrial and Laboratory Scale Synthesis

In the synthesis of halogenated phenols, particularly through electrophilic halogenation, the formation of isomeric byproducts is a significant challenge. For instance, in the synthesis of an analogue like 4-bromo-2-chlorophenol via bromination of 2-chlorophenol, the primary byproduct is the 6-bromo-2-chlorophenol isomer. google.com

Minimizing these impurities is crucial for both industrial and laboratory-scale syntheses to avoid costly and difficult purification steps. Strategies to enhance regioselectivity and reduce byproducts include:

Catalyst Selection: The use of specific catalysts can direct the incoming electrophile to the desired position. For the bromination of 2-chlorophenol, using a trialkylamine hydrochloride catalyst in an inert solvent like chlorobenzene (B131634) has been shown to significantly improve the yield of the desired 4-bromo isomer to over 99%, with minimal formation of the 6-bromo byproduct. google.com A proposed nanocatalyst containing a mixture of transition element hydrochlorides (copper, zinc, and silver chlorides) has also been developed to achieve high purity and yield. google.com

Control of Reaction Conditions: Temperature, solvent, and the rate of addition of the halogenating agent are critical parameters. Performing the bromination at a controlled temperature, typically between 0°C and 60°C, helps to manage the reaction kinetics and selectivity. google.com

Purification Methods: Despite optimization, some level of byproduct formation is often unavoidable. The final product purity relies on effective purification techniques. For 4-bromo-2-chlorophenol, which is an intermediate for insecticides, achieving high purity without extensive purification is a key advantage of a well-optimized process. google.com

Table 1: Comparison of Catalysts in the Synthesis of 4-Bromo-2-chlorophenol

CatalystStarting MaterialSolventProduct Purity/YieldReference
Triethylamine hydrochloride2-chlorophenolChlorobenzene99.1% yield, 99.4% purity google.com
Nanocatalyst (CuCl₂, ZnCl₂, AgCl)o-chlorophenolNot specified>97.6% purity, 97.3% yield google.com

Transition Metal-Catalyzed Cross-Coupling Strategies for C-X and C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in modern organic synthesis. thermofisher.commdpi-res.comhilarispublisher.com For a polyhalogenated substrate like this compound, these reactions offer a pathway to selectively functionalize the molecule by leveraging the differential reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl, allowing for sequential and site-selective modifications.

Suzuki-Miyaura Coupling Reactions for Aryl-Aryl and Aryl-Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. rsc.orgresearchgate.net This reaction is highly effective for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net

For this compound, the distinct reactivities of the three different halogen atoms can be exploited to achieve selective couplings.

Iodine-Selective Coupling: By using mild reaction conditions, the Suzuki-Miyaura coupling can be performed selectively at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

Bromine-Selective Coupling: After functionalizing the C-I position, more forcing reaction conditions (e.g., higher temperatures, different ligand/base combinations) can be employed to activate the C-Br bond for a second Suzuki-Miyaura coupling with a different arylboronic acid. nih.gov

Chlorine-Selective Coupling: Activating the C-Cl bond, which is the least reactive, typically requires specialized, highly active catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands. nih.gov

This stepwise approach allows for the controlled synthesis of complex, unsymmetrical poly-aryl scaffolds from a single polyhalogenated starting material. nih.gov

Table 2: Reactivity Hierarchy of Aryl Halides in Suzuki-Miyaura Coupling

C-X BondRelative ReactivityTypical Catalyst System
C-IHighestStandard Pd(0)/phosphine catalysts (e.g., Pd(PPh₃)₄)
C-BrIntermediateMore active Pd catalysts, sometimes requiring stronger bases
C-ClLowestSpecialized catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu ligands)

Sonogashira Coupling and Other Cross-Coupling Reactions for Alkyne and Alkyl Group Introduction

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org It is a highly reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be applied to this compound with high regioselectivity. The reaction would proceed preferentially at the C-I bond under mild conditions, allowing for the introduction of an alkyne group at the 3-position. wikipedia.orgyoutube.com Subsequent coupling at the C-Br position would require more vigorous conditions. While copper is a standard co-catalyst used to increase reactivity and allow for room-temperature reactions, its presence can sometimes lead to the undesirable homocoupling of the alkyne. wikipedia.orggold-chemistry.org To address this, copper-free Sonogashira protocols have been developed. wikipedia.orgorganic-chemistry.org

For the introduction of alkyl groups, other cross-coupling methods can be employed. While alkylboron reagents can be used in Suzuki-Miyaura reactions, challenges such as slow transmetalation and competing β-hydride elimination often arise. nih.gov Alternative methods like the Negishi coupling (using organozinc reagents) or Kumada coupling (using Grignard reagents) can also be effective for C(sp²)-C(sp³) bond formation.

Palladium-Mediated Carbonylative Coupling Approaches

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. acs.org These reactions are powerful tools for synthesizing ketones, esters, amides, and other carbonyl-containing compounds. bohrium.com

The carbonylative Suzuki-Miyaura coupling is a three-component reaction involving an aryl halide, an organoboron reagent, and CO, which results in the formation of diaryl ketones. organic-chemistry.orgresearchgate.net Applying this to this compound, one could selectively synthesize a ketone at the 3-position (from the C-I bond) under atmospheric pressure of CO using an appropriate palladium catalyst. organic-chemistry.org

Another important variation is the carbonylative Sonogashira reaction, which couples an aryl halide, a terminal alkyne, and CO to produce alkynones, which are valuable intermediates for biologically active molecules. bohrium.com The use of solid CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆), has gained traction as a safer and more convenient alternative to gaseous CO. researchgate.net

Novel and Emerging Synthetic Routes

The field of synthetic organic chemistry is continually evolving, with a focus on developing more efficient, sustainable, and atom-economical methodologies. hilarispublisher.com For the synthesis of complex molecules like this compound and its derivatives, several emerging strategies hold promise:

C-H Activation/Functionalization: Instead of relying on pre-halogenated substrates, direct C-H activation routes offer a more streamlined approach. This strategy involves the selective functionalization of a C-H bond on a simpler phenol precursor, catalyzed by a transition metal. While achieving precise regioselectivity on a phenol ring with multiple potential C-H activation sites is challenging, this area is a subject of intensive research.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. It can be used to generate radical intermediates that participate in coupling reactions. For example, a palladium- and visible-light-mediated carbonylative Suzuki-Miyaura coupling of aryl boronic acids with unactivated alkyl halides has been developed, showcasing a novel approach to ketone synthesis. semanticscholar.org

Flow Chemistry: Performing multi-step syntheses in continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety (especially when using hazardous reagents like CO or diazonium salts), improved heat and mass transfer, and the potential for automation and scalability.

Enzymatic and Bio-catalysis: The use of enzymes for selective halogenation or coupling reactions represents a green and highly specific synthetic approach. While the application to highly substituted, non-natural phenols is still developing, biocatalysis offers the potential for unparalleled selectivity. researchgate.net

These novel routes, often developed in the broader context of medicinal chemistry and materials science, provide new avenues for the synthesis and diversification of complex halogenated phenols. hilarispublisher.com

Transition-Metal-Free Approaches for Phenol Synthesis

The construction of the core phenolic structure is a critical step. While many methods for phenol synthesis rely on transition-metal catalysts, several metal-free alternatives have been developed. These approaches are advantageous as they avoid potential metal contamination in the final product and often employ more environmentally benign reagents.

One prominent metal-free strategy is the oxidative hydroxylation of arylboronic acids. organic-chemistry.org In this approach, a suitably substituted arylboronic acid is converted to the corresponding phenol using an oxygen source. This method could be hypothetically applied to synthesize a precursor to this compound. The synthesis would begin with a polysubstituted benzene (B151609) ring, which would then be converted to an arylboronic acid. Subsequent metal-free oxidation would yield the desired phenol. The reaction can be promoted by a base like KOH with an oxidant such as tert-butyl hydroperoxide, or it can proceed under aerobic conditions using water as a solvent, sometimes with a catalytic amount of an organic promoter like benzoquinone. organic-chemistry.org

Another metal-free pathway involves a novel SNAr reaction followed by a Lossen rearrangement, using acetohydroxamic acid as the hydroxide (B78521) source. organic-chemistry.org This method is particularly effective for electron-deficient haloarenes. A key advantage of these strategies is their tolerance for a wide range of functional groups, which is essential when dealing with multi-halogenated precursors. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Transition-Metal-Free Phenol Synthesis Conditions
Aryl PrecursorReagents/ConditionsKey FeaturesReference
Arylboronic AcidsBenzoquinone (cat.), H₂O, AirUses water as a solvent and air as the oxidant under metal-free conditions. organic-chemistry.org
Arylboronic AcidsKOH, t-BuOOHRapid reaction, often completing within minutes to provide good to excellent yields. organic-chemistry.org
Electron-Deficient HaloarenesAcetohydroxamic acidProceeds via an SNAr/Lossen rearrangement sequence. organic-chemistry.org

Oxidative Procedures for Halogenation

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. chemistrysteps.comlibretexts.orgopenstax.org This inherent directing effect must be managed to achieve the desired substitution pattern in a polysubstituted compound. For the synthesis of this compound, a potential strategy could involve starting with a precursor like 2-chlorophenol or 2-chloro-5-iodophenol (B1586210) and introducing the remaining halogens sequentially. For instance, the bromination of 2-chlorophenol can be directed to the 4-position with high selectivity. google.com

Oxidative procedures can be catalyzed by various systems. For example, the ipso-hydroxylation of arylboronic acids can be achieved using aqueous hydrogen peroxide as the oxidant and molecular iodine as the catalyst under metal-free and base-free conditions. organic-chemistry.org Similarly, halide salts can be oxidized in acidic conditions to generate the electrophilic halogen species required for aromatic substitution. nih.gov The choice of oxidant and reaction conditions can influence the reactivity and selectivity of the halogenation. openstax.org

Table 2: Oxidative Systems for Aromatic Halogenation
Halide SourceOxidantConditions/CatalystAdvantagesReference
KBr, NaCl, KIHydrogen Peroxide (H₂O₂)Acidic conditions"Green" oxidant, 100% halogen atom economy. nih.govgoogle.com
KBr, NaCl, KIOxygen (O₂)Acidic conditionsEnvironmentally benign oxidant. nih.gov
Arylboronic AcidHydrogen Peroxide (H₂O₂)Iodine (catalyst)Performs ipso-hydroxylation, metal-free. organic-chemistry.org

Chemoenzymatic Syntheses for Halogenated Aromatics

Nature utilizes halogenating enzymes to produce a vast array of halogenated natural products with remarkable precision. nih.govacs.org These biocatalysts offer a powerful tool for synthetic chemistry, enabling highly regioselective and stereoselective halogenations under mild, aqueous conditions. acs.orgresearchgate.net The two main classes of enzymes used for this purpose are haloperoxidases and the more recently discovered flavin-dependent halogenases (FDHs). nih.gov

Flavin-dependent halogenases are particularly promising for the synthesis of complex molecules because they exhibit exquisite regioselectivity, often halogenating specific positions on an aromatic ring that are inaccessible through traditional chemical methods. researchgate.netscience.gov An FDH generates a reactive hypohalous acid species within a protected active site and positions the substrate precisely for electrophilic attack. This high degree of control could be harnessed for the stepwise synthesis of this compound. A hypothetical chemoenzymatic route could involve:

Synthesis of a simple phenol precursor.

Sequential, regioselective halogenation at the C2, C3, and C4 positions using a panel of different halogenases, each specific for a particular halogen and substitution site.

While the application of halogenases in vitro has faced challenges related to stability and catalytic activity, research into identifying more robust enzymes from thermophilic organisms and engineering existing enzymes is ongoing. science.gov The combination of biocatalysis with chemical synthesis provides a powerful strategy for producing novel halogenated compounds. researchgate.net

Table 3: Characteristics of Halogenating Enzymes
Enzyme ClassCofactor/CosubstrateMechanismKey FeatureReference
Haloperoxidases (e.g., Chloroperoxidase)Heme iron, H₂O₂Generates hypohalous acids that diffuse from the active site.Generally low regioselectivity. researchgate.netresearchgate.net
Flavin-Dependent Halogenases (FDHs)FADH₂, O₂, Halide ionGenerates a halogenating species within a confined active site.High regioselectivity for C-H halogenation on electron-rich aromatics. researchgate.netscience.gov
Non-Heme Iron Halogenasesα-ketoglutarate, O₂Radical-based mechanism.Can halogenate unactivated C-H bonds. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Chloro 3 Iodophenol

Reactivity at Halogen Centers

The carbon-halogen bond strengths and the inherent reactivity of the halogens in catalytic cycles, particularly with transition metals like palladium, are the primary determinants of the chemoselectivity observed in reactions at the halogen centers. The general order of reactivity for halogens in many cross-coupling reactions is I > Br > Cl, which allows for sequential and site-selective functionalization of the aromatic ring.

Selective Cross-Coupling Reactions of Bromine, Chlorine, and Iodine Atoms

The differential reactivity of the C-I, C-Br, and C-Cl bonds in 4-bromo-2-chloro-3-iodophenol is a cornerstone of its synthetic utility, enabling selective carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, can be tuned to react preferentially at one halogen center over the others.

The greater reactivity of the carbon-iodine bond allows for selective coupling at this position under milder conditions, leaving the bromo and chloro substituents intact for subsequent transformations. By modifying reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is often possible to achieve a second coupling at the bromine position, and finally, under more forcing conditions, at the chlorine position.

Coupling ReactionHalogen ReactivityTypical ConditionsProduct Type
Suzuki-Miyaura I > Br > ClPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄), boronic acidArylated or vinylated phenol (B47542)
Sonogashira I > Br > ClPd catalyst, Cu(I) co-catalyst, amine base, terminal alkyneAlkynylated phenol
Heck I > Br > ClPd catalyst, base, alkeneAlkenylated phenol
Buchwald-Hartwig I > Br > ClPd catalyst, ligand (e.g., phosphine), base, amine or alcoholAminated or etherified phenol

Table 1: General Overview of Selective Cross-Coupling Reactions

This table provides a generalized summary. Specific conditions and selectivity for this compound would require experimental validation.

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as "halogen dance" reactions under basic conditions, can lead to the isomerization of halogenated aromatic compounds. In the context of this compound, such reactions could potentially be induced, leading to a mixture of isomers. However, more controlled halogen exchange can be achieved using specific reagents. For instance, treatment with an excess of an iodide salt in the presence of a copper catalyst could potentially facilitate the conversion of the bromo or chloro substituents to iodo groups, although selectivity would be a significant challenge. Conversely, conversion of the iodo or bromo group to a chloro or fluoro group is also mechanistically plausible under appropriate conditions, though less common for this class of compounds.

Reductive Dehalogenation Processes

The selective removal of halogen atoms can be achieved through reductive dehalogenation, typically via catalytic hydrogenation. The ease of cleavage of the carbon-halogen bond follows the order C-I > C-Br > C-Cl. This differential reactivity allows for the stepwise removal of the halogens. For example, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under mild conditions would be expected to selectively remove the iodine atom first. Increasing the severity of the reaction conditions (e.g., higher hydrogen pressure, longer reaction time, or a more active catalyst) would then lead to the removal of the bromine, and finally the chlorine. This stepwise dehalogenation provides a pathway to synthesize various di- and mono-halogenated chlorophenols from a single starting material. Bromo and chloro substituents can also serve as effective blocking groups in regioselective synthesis, being removed in later steps via catalytic hydrogenation organic-chemistry.org.

Halogen RemovedTypical CatalystGeneral ConditionsProduct
IodinePd/CH₂ (1 atm), room temperature4-Bromo-2-chlorophenol (B165030)
BrominePd/CH₂ (higher pressure), elevated temperature2-Chlorophenol (B165306)
ChlorinePd/C or more active catalystH₂ (high pressure), high temperaturePhenol

Table 2: Predicted Selectivity in Reductive Dehalogenation

This table illustrates the expected order of dehalogenation based on general principles. Specific experimental conditions would need to be optimized.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a site for a variety of chemical transformations, including etherification, esterification, and oxidation. The acidity and nucleophilicity of this hydroxyl group are influenced by the strong electron-withdrawing inductive effects of the three halogen atoms, which make the proton more acidic and the corresponding phenoxide a weaker nucleophile compared to phenol itself.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether through the Williamson ether synthesis, which involves deprotonation with a base to form the phenoxide, followed by reaction with an alkyl halide francis-press.comfrancis-press.comlibretexts.orgyoutube.com. Due to the increased acidity of the phenolic proton, a weaker base may be sufficient for deprotonation compared to phenol. However, the reduced nucleophilicity of the resulting phenoxide might necessitate more reactive alkylating agents or more forcing reaction conditions.

Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid. Direct esterification with a carboxylic acid (Fischer esterification) is generally not efficient for phenols and would be even less so for this electron-deficient phenol.

ReactionReagentsProduct
Etherification 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br)4-Bromo-2-chloro-3-iodoalkoxybenzene
Esterification Acyl chloride (e.g., CH₃COCl) or Acid anhydride (e.g., (CH₃CO)₂O), Base (e.g., pyridine)4-Bromo-2-chloro-3-iodophenyl ester

Table 3: Typical Etherification and Esterification Reactions

Oxidation and Reduction of the Phenol Moiety

The oxidation of phenols can lead to the formation of quinones. For this compound, oxidation would likely yield a substituted benzoquinone. However, the presence of multiple electron-withdrawing halogen substituents would make the phenol less susceptible to oxidation compared to phenol or alkyl-substituted phenols. Strong oxidizing agents would be required for this transformation. The specific quinone formed would depend on the regiochemistry of the oxidation.

The reduction of the phenolic hydroxyl group to a hydrogen atom, thereby converting the phenol to the corresponding arene, is a challenging transformation that typically requires harsh conditions. Catalytic hydrogenation, which is effective for reductive dehalogenation, generally does not reduce the phenolic hydroxyl group under conditions that preserve the aromatic ring rsc.org. More specialized methods would be necessary to achieve this conversion.

Radical Reactions Involving the Phenoxyl Radical

The formation of a phenoxyl radical from this compound is a critical step in understanding its radical-mediated reactions. This process typically involves the homolytic cleavage of the O-H bond, which can be initiated by various means, including enzymatic oxidation or photolysis nih.govnist.govrsc.orgresearchgate.net. The resulting 4-bromo-2-chloro-3-iodophenoxyl radical is a transient species with a unique electronic structure that dictates its subsequent reactivity.

The presence of halogen atoms on the aromatic ring influences the stability and reactivity of the phenoxyl radical. These substituents can exert both inductive and resonance effects, which can modulate the spin density distribution within the radical. Phenoxyl radicals are known to participate in a variety of reactions, including:

Hydrogen Abstraction: The phenoxyl radical can abstract a hydrogen atom from a suitable donor molecule, thereby regenerating a phenol and propagating a radical chain reaction.

Dimerization: Two phenoxyl radicals can couple to form various dimeric products. The regioselectivity of this coupling is influenced by the steric and electronic effects of the substituents.

Oxidation-Reduction Reactions: Phenoxyl radicals can act as oxidants, accepting an electron to form the corresponding phenoxide anion, or as reductants, donating an electron to form a phenoxonium cation. The redox potential of the phenoxyl radical/phenoxide couple is a key parameter in these reactions.

Reactions with other Radicals: The phenoxyl radical can react with other radical species present in the system, leading to a variety of cross-coupling products youtube.com.

Recent studies have highlighted the role of phenoxyl radicals as potent electron-withdrawing groups, which can significantly activate the aromatic ring towards nucleophilic attack osti.gov. This "homolysis-enabled electronic activation" strategy has been shown to lower the barrier for nucleophilic aromatic substitution by a substantial margin osti.gov. For instance, the neutral oxygen radical (O•) has been demonstrated to be an exceptionally strong electron-withdrawing group, with a Hammett parameter (σp) of 2.79, compared to 1.27 for the nitro group (NO2) researchgate.net. This activation facilitates reactions that are otherwise challenging for electron-rich halophenols osti.gov.

Further Aromatic Functionalization

The existing substituents on the this compound ring play a crucial role in directing further functionalization of the aromatic core.

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group (-OH) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance quora.comaakash.ac.inquora.com. This effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles quora.comaakash.ac.inquora.com.

However, the halogen atoms (Br, Cl, I) are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect libretexts.orglibretexts.orglumenlearning.com. Despite being deactivators, halogens are also ortho-, para-directors libretexts.orglibretexts.orglumenlearning.com. This is because the resonance effect, although weaker than the inductive effect, is still sufficient to stabilize the carbocation intermediates formed during ortho and para attack more than the meta intermediate libretexts.org.

In this compound, the directing effects of the hydroxyl and halogen substituents are in opposition. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. The halogens also direct ortho- and para- to their own positions. The interplay of these activating and deactivating, yet similarly directing, groups will determine the regioselectivity of further electrophilic substitution. The steric hindrance from the existing bulky substituents will also play a significant role in determining the site of substitution chemistrysteps.com.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentActivating/DeactivatingDirecting EffectPrimary Electronic Effect
-OH (Hydroxyl)Strongly ActivatingOrtho, Para+M (Mesomeric/Resonance) > -I (Inductive) quora.comquora.com
-Br (Bromo)Weakly DeactivatingOrtho, Para-I > +M libretexts.orglibretexts.org
-Cl (Chloro)Weakly DeactivatingOrtho, Para-I > +M libretexts.orglibretexts.org
-I (Iodo)Weakly DeactivatingOrtho, Para-I > +M libretexts.orglibretexts.org

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to activate the ring for nucleophilic attack wikipedia.org. In this compound, the aromatic ring is not strongly activated towards classical SNAr reactions under normal conditions, as halogens are only weakly deactivating and the hydroxyl group is activating nih.gov.

However, as mentioned in section 4.2.3, the formation of the corresponding phenoxyl radical can dramatically alter the electronic properties of the ring, making it highly susceptible to nucleophilic attack osti.gov. This "homolysis-enabled electronic activation" provides a pathway for SNAr reactions on otherwise unactivated or even electron-rich halophenols osti.govresearchgate.net. In this scenario, one of the halogen atoms, likely the one at the most activated position, could be displaced by a nucleophile. The relative leaving group ability of the halogens (I > Br > Cl) would also be a factor.

Furthermore, transition metal catalysis can facilitate nucleophilic aromatic substitution on unactivated aryl halides. For example, arenophilic rhodium or ruthenium catalysts can activate the phenol ring through π-coordination, enhancing its electrophilicity and enabling substitution reactions nih.gov.

The regioselectivity of further functionalization of this compound is a complex interplay of the electronic and steric effects of the existing substituents.

Electrophilic Reactions: As discussed in 4.3.1, the powerful ortho-, para-directing effect of the hydroxyl group is the dominant factor. However, the positions ortho to the hydroxyl group are already substituted with chlorine and iodine. Therefore, electrophilic attack is most likely to occur at the position para to the hydroxyl group, which is currently occupied by the bromine atom. This could potentially lead to ipso-substitution, where the incoming electrophile displaces the bromine atom. The vacant position meta to the hydroxyl group is the least activated and sterically hindered, making it an unlikely site for electrophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: The different carbon-halogen bonds in this compound can be selectively activated in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The order of reactivity for oxidative addition to a low-valent metal center is typically C-I > C-Br > C-Cl. This difference in reactivity allows for the selective functionalization of the carbon-iodine bond, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This provides a powerful tool for the regioselective introduction of new functional groups.

Directed Ortho-Metalation (DoM): The hydroxyl group can act as a directing group in ortho-metalation reactions. Treatment of the phenol with a strong base, such as an organolithium reagent, can lead to deprotonation of the hydroxyl group, followed by regioselective deprotonation (lithiation) of one of the ortho positions. The resulting aryllithium species can then be trapped with an electrophile. The regioselectivity of this process would be influenced by the electronic effects of the halogen substituents and the steric environment around the hydroxyl group.

Mechanistic Investigations of Carbon-Halogen Bond Activation

The activation and cleavage of carbon-halogen bonds are fundamental steps in many of the transformation pathways of this compound.

In halophenols, there is a competition between the cleavage of the carbon-halogen (C-Y, where Y = I, Br, Cl) bond and the oxygen-hydrogen (O-H) bond. This competition is influenced by factors such as the nature of the halogen, the substitution pattern on the ring, and the reaction conditions (e.g., photochemical vs. thermal activation).

Photochemical studies on 4-halophenols have shown that both C-Y and O-H bond fission can occur upon UV excitation researchgate.net. The wavelength of the incident light can influence the preferred pathway. For instance, excitation at shorter wavelengths (around 240 nm) tends to favor O-H bond fission for a range of 4-halophenols, proceeding through a repulsive (n/π)σ* potential energy surface researchgate.net. In contrast, for 4-iodophenol (B32979) and 4-bromophenol, C-Y bond fission competes with O-H bond fission, occurring on a different (n/π)σ* potential energy surface researchgate.net.

The strength of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), while the O-H bond strength in phenols is influenced by the electronic effects of the ring substituents mdpi.comnist.govresearchgate.netwikipedia.org. Electron-withdrawing groups tend to strengthen the O-H bond, while electron-donating groups weaken it.

Interactive Data Table: Average Bond Dissociation Energies (BDEs)
BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
Aryl C-Cl~397~95
Aryl C-Br~335~80
Aryl C-I~272~65
Phenolic O-H~362~86.5 wikipedia.org
Note: These are average values and can vary depending on the specific molecular structure and environment.

In the context of this compound, the C-I bond is the weakest of the carbon-halogen bonds and is therefore the most likely to undergo homolytic cleavage under thermal or photochemical conditions that promote radical formation. The relative strengths of the C-Br and C-Cl bonds are intermediate, while the O-H bond is comparatively strong. However, the acidity of the phenolic proton makes it susceptible to heterolytic cleavage (deprotonation) in the presence of a base. The specific reaction conditions will ultimately determine whether C-Y or O-H bond fission is the dominant process.

Role of Halogen Bonding in Reactivity

Halogen bonding is a non-covalent interaction that has garnered significant attention in fields like crystal engineering and medicinal chemistry. It involves an attractive force between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). In the context of this compound, the presence of three distinct halogen atoms—bromine, chlorine, and iodine—attached to a phenol ring suggests that halogen bonding plays a crucial role in its chemical reactivity and intermolecular interactions. The nature and strength of these interactions are dependent on the specific halogen atom and its position on the aromatic ring.

The formation of a halogen bond is attributed to the anisotropic distribution of electron density around the halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond it forms with another atom. This σ-hole can then interact favorably with an electron-rich site on a neighboring molecule. The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F.

In polyhalogenated phenols, halogen bonds can significantly influence crystal packing, molecular recognition, and, consequently, the reactivity of the compound. These interactions can direct the orientation of molecules in the solid state, which can be a determining factor in solid-state reactions. Furthermore, by influencing the electron density distribution within the molecule, halogen bonding can modulate the reactivity of the phenolic hydroxyl group and the aromatic ring.

Research into dihalogenated phenols, such as 4-bromo-3-chlorophenol (B77146) and 4-chloro-3-iodophenol, provides valuable insights into the types of halogen bonding that this compound is likely to exhibit. nih.govnih.gov Two primary types of halogen···halogen interactions are typically observed: Type I and Type II.

Type I contacts are characterized by symmetric interactions where the two interacting halogen atoms are of the same type, and the angles of interaction are approximately equal.

Type II contacts , on the other hand, involve an interaction between the electrophilic region of one halogen atom and the nucleophilic region of another, qualifying as a true halogen bond. nih.gov

Studies on 4-bromo-3-chlorophenol have shown that the bromine atom preferentially participates in Type II interactions, while the chlorine atom is involved in Type I contacts. nih.gov This preference is attributed to the greater polarizability and larger σ-hole of bromine compared to chlorine. In the case of 4-chloro-3-iodophenol, the iodine atom, being the most polarizable of the three halogens, would be the most potent halogen bond donor.

Based on these findings for structurally related compounds, a predictive model for the halogen bonding behavior of this compound can be proposed. The iodine atom at the 3-position is expected to be the most significant contributor to halogen bonding, likely forming strong Type II interactions. The bromine atom at the 4-position would also be a strong candidate for forming Type II halogen bonds. The chlorine atom at the 2-position, being the least polarizable of the three, might be more inclined to participate in weaker Type I interactions or act as a halogen bond acceptor.

The interplay of these different halogen bonds, in conjunction with the hydrogen bonding from the phenolic hydroxyl group, would create a complex network of non-covalent interactions. This network would dictate the supramolecular assembly of this compound and could be leveraged in the design of new materials with specific properties. The reactivity of the molecule in various chemical transformations would also be influenced by these interactions, as they can affect the accessibility of reactive sites and the stability of transition states.

The following table summarizes the expected halogen bonding characteristics for the functional groups present in this compound, based on data from analogous compounds.

HalogenPositionExpected Interaction TypeRelative Strength
Iodine3Type II (Donor)Strong
Bromine4Type II (Donor)Moderate to Strong
Chlorine2Type I / AcceptorWeak

This hierarchical nature of halogen bonding in this compound makes it an interesting candidate for studies in supramolecular chemistry and materials science. The precise control over the directionality and strength of these non-covalent interactions could allow for the rational design of complex molecular architectures.

Further research, including crystallographic studies and computational modeling of this compound, is necessary to fully elucidate the specific roles of each halogen atom in its reactivity and to confirm the predicted halogen bonding patterns. Such studies would provide a more complete understanding of how these non-covalent forces govern the chemical behavior of this polyhalogenated phenol.

Stereoelectronic Effects and Regioselectivity in Polyhalogenated Phenols

Influence of Halogen and Hydroxyl Groups on Aromatic Reactivity

The substituents on the aromatic ring of 4-Bromo-2-chloro-3-iodophenol—hydroxyl (-OH), bromine (-Br), chlorine (-Cl), and iodine (-I)—each exert a distinct influence on the ring's electron density and, consequently, its reactivity towards electrophiles and nucleophiles. These influences are primarily understood through two fundamental electronic phenomena: the inductive effect and the resonance (or mesomeric) effect. libretexts.orgopenstax.org

The hydroxyl group is a powerful activating group. openstax.org While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be delocalized into the aromatic π-system (resonance effect). openstax.orggauthmath.com This resonance donation is significantly stronger than the inductive withdrawal, leading to a net increase in electron density on the aromatic ring, particularly at the positions ortho and para to the hydroxyl group. aakash.ac.in This enhanced electron density makes the ring much more susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). openstax.org

Halogen atoms exhibit a dual nature. They are more electronegative than carbon, leading to a strong electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic aromatic substitution. msu.edu However, like the hydroxyl group, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+M). libretexts.org For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring. stackexchange.com Thus, halogenated benzenes are less reactive than benzene itself. msu.edu

Among the halogens present in this compound, the strength of the inductive effect follows the order of electronegativity: Cl > Br > I. Conversely, the resonance effect is influenced by the efficiency of orbital overlap between the halogen's p-orbitals and the ring's π-system. The larger 4p and 5p orbitals of bromine and iodine, respectively, have less efficient overlap with carbon's 2p orbitals compared to chlorine's 3p orbitals. stackexchange.com This interplay results in all halogens being deactivating groups, but to varying degrees. libretexts.org

Table 1: Electronic Effects of Substituents in this compound

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
-OH (Hydroxyl)Electron-withdrawing (-I)Strongly electron-donating (+M)Strongly Activating
-Cl (Chloro)Strongly electron-withdrawing (-I)Weakly electron-donating (+M)Deactivating
-Br (Bromo)Electron-withdrawing (-I)Weakly electron-donating (+M)Deactivating
-I (Iodo)Weakly electron-withdrawing (-I)Weakly electron-donating (+M)Deactivating

Directing Effects in Electrophilic and Nucleophilic Aromatic Substitution

The regiochemical outcome of substitution reactions is dictated by the directing effects of the existing substituents, which determine the position of attack for an incoming reagent.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The directing influence of a substituent is determined by its ability to stabilize the intermediate carbocation (arenium ion) that forms during the reaction. libretexts.org

-OH Group: As a strong activating group with a dominant resonance effect, the hydroxyl group is a powerful ortho, para-director. gauthmath.com It donates electron density to the positions ortho and para to it, not only increasing the rate of reaction but also stabilizing the arenium ion when attack occurs at these positions. aakash.ac.inlibretexts.org

In this compound, the powerful ortho, para-directing ability of the hydroxyl group is the dominant factor. It strongly activates the C6 position (ortho) and the C4 position (para). However, the para position is already occupied by a bromine atom. The other ortho position, C2, is occupied by chlorine. This leaves the C6 position as the most electronically favored site for electrophilic attack. The C5 position is meta to the hydroxyl group and is therefore strongly disfavored.

Nucleophilic Aromatic Substitution (NuAr): NuAr reactions typically require the presence of strong electron-withdrawing groups to make the ring susceptible to attack by a nucleophile. The halogens on the ring of this compound make it a potential substrate for such reactions. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and its stability is enhanced by electron-withdrawing substituents. nih.gov In polyhalogenated systems, the site of nucleophilic attack is often influenced by the relative stability of the potential intermediates and the leaving group ability of the halogens.

Steric Hindrance and its Impact on Reaction Outcomes

Steric hindrance refers to the non-bonding interactions that result from the spatial arrangement of atoms, which can slow down or prevent reactions at specific sites due to the physical bulk of substituents. wikipedia.org In this compound, the positions adjacent to existing substituents are subject to steric effects.

The C6 position, while electronically activated by the hydroxyl group, is flanked by the C5-H and the hydroxyl group itself. The C2 position is sterically crowded by the adjacent hydroxyl and iodine atoms. The C5 position is sterically accessible but electronically disfavored for electrophilic attack.

The relative sizes of the halogen atoms (I > Br > Cl) play a significant role. The large iodine atom at C3 creates considerable steric bulk, potentially hindering substitution at the adjacent C2 and C4 positions. Similarly, the bromine atom at C4 and the chlorine atom at C2 contribute to the steric environment of the molecule. For an incoming electrophile, attack at the C6 position is generally less sterically hindered compared to any potential reaction at the more crowded positions. This steric factor reinforces the electronic preference for functionalization at C6. In some cases, steric hindrance can be deliberately exploited to control regioselectivity, favoring reaction at a less crowded site even if it is not the most electronically activated one. ccspublishing.org.cnstackexchange.com

Table 2: Van der Waals Radii of Substituents

AtomVan der Waals Radius (Å)
Hydrogen (H)1.20
Oxygen (O)1.52
Chlorine (Cl)1.75
Bromine (Br)1.85
Iodine (I)1.98

Strategies for Overcoming Intrinsic Regioselectivity in Phenol (B47542) Functionalization

The intrinsic reactivity of a polyhalogenated phenol, dictated by the combined electronic and steric effects of its substituents, often leads to a single, preferred site of reaction. However, synthetic chemists have developed various strategies to override this inherent regioselectivity and achieve functionalization at less favored positions. researchgate.net

Directing Groups: One of the most powerful strategies involves the temporary installation of a directing group onto the phenolic hydroxyl. nih.gov This group can coordinate to a metal catalyst, bringing it into close proximity with a specific C-H bond (often at the meta position) and overriding the natural ortho, para-directing influence of the hydroxyl group. rsc.org After the desired reaction, the directing group can be removed, restoring the original phenol.

Catalyst Control: The choice of catalyst and ligands can significantly influence regioselectivity. For instance, in cross-coupling reactions, certain palladium catalysts with bulky phosphine (B1218219) ligands can favor reaction at less sterically hindered positions. acs.org Similarly, the use of shape-selective solid catalysts like zeolites can promote substitution at a specific position (e.g., para) by sterically blocking access to other sites within their porous structure. researchgate.net

Blocking Groups: A sterically hindered but electronically favored position can be temporarily blocked with a removable group (e.g., a silyl (B83357) group). This forces the reaction to occur at the next most reactive site. Subsequent removal of the blocking group yields the desired, less common isomer.

ortho-Litiation: The use of organolithium reagents can achieve substitution at a specific ortho position. researchgate.net The phenolic proton is first removed by a strong base, and the resulting phenoxide can then direct lithiation to an adjacent carbon, which can then be trapped with an electrophile. This method provides excellent control for ortho-functionalization.

Reaction Conditions: Modifying reaction conditions such as solvent, temperature, and the nature of the electrophile can sometimes alter the regiochemical outcome. For example, using sterically demanding electrophiles or reagents can favor attack at less hindered positions. ccspublishing.org.cn Recent research has shown that using sulfoxides with bulky substituents in place of DMSO can lead to highly regioselective bromination of phenols. ccspublishing.org.cn

These strategies provide a toolkit for chemists to precisely control the functionalization of complex molecules like this compound, enabling the synthesis of specific isomers that would be inaccessible through conventional electrophilic substitution reactions. rsc.org

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Halogenated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivities of atoms in a molecule. For a complex halogenated system like 4-Bromo-2-chloro-3-iodophenol, both ¹H (proton) and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In the case of this compound, the aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring.

Chemical Shifts: The electron-withdrawing effects of the halogen and hydroxyl substituents significantly influence the chemical shifts of the aromatic protons. The proton at position 5 (H-5) is expected to be deshielded compared to the proton at position 6 (H-6) due to the proximity of more electronegative groups. The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

Splitting Patterns: The two aromatic protons (H-5 and H-6) are adjacent to each other and would split each other's signals into doublets due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct signals are expected for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are influenced by the attached substituent (H, Cl, Br, I, or OH), with carbons bonded to electronegative atoms appearing further downfield.

The following table presents predicted NMR data based on established substituent effects for halogenated phenolic compounds.

NucleusPositionPredicted Chemical Shift (ppm)Splitting Pattern (¹H NMR)
¹HH-5~7.4 - 7.6Doublet
¹HH-6~7.0 - 7.2Doublet
¹HOH~5.0 - 6.0 (variable)Broad Singlet
¹³CC-1 (C-OH)~150 - 155N/A
¹³CC-2 (C-Cl)~120 - 125N/A
¹³CC-3 (C-I)~90 - 95N/A
¹³CC-4 (C-Br)~110 - 115N/A
¹³CC-5 (C-H)~128 - 132N/A
¹³CC-6 (C-H)~118 - 122N/A

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₆H₃BrClIO).

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) creates a characteristic cluster of peaks (M+, M+2, M+4, M+6), which is a definitive signature for compounds containing these two halogens.

Electron ionization (EI) mass spectrometry would also provide information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for halogenated phenols include the loss of halogen atoms and the elimination of carbon monoxide (CO) from the phenolic ring. libretexts.org

IonFormulaPredicted m/z (for most abundant isotopes ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹²⁷I)Comment
[M]⁺[C₆H₃BrClIO]⁺348Molecular ion. Exhibits a complex isotopic pattern due to Br and Cl.
[M-I]⁺[C₆H₃BrClO]⁺221Loss of an iodine radical.
[M-Br]⁺[C₆H₃ClIO]⁺269Loss of a bromine radical.
[M-Cl]⁺[C₆H₃BrIO]⁺313Loss of a chlorine radical.
[M-CO]⁺[C₅H₃BrClIO]⁺320Loss of carbon monoxide, characteristic of phenols. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods would confirm the presence of the hydroxyl group and the substituted aromatic ring.

O-H Stretch: A prominent, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group's stretching vibration. Its broadness is due to hydrogen bonding.

C-O Stretch: A strong band for the C-O stretching vibration of the phenol (B47542) is expected around 1200-1260 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 800-900 cm⁻¹ region.

Carbon-Halogen Stretches: The C-X stretching vibrations are found in the fingerprint region of the spectrum. As the mass of the halogen increases, the vibrational frequency decreases. Therefore, the absorptions are expected in the order C-Cl > C-Br > C-I. spectroscopyonline.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
O-H stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O stretch1200 - 1260Strong
C-Cl stretch~700 - 800Strong
C-Br stretch~550 - 650Medium
C-I stretch~500 - 600Medium

Advanced Chromatographic Separations (GC, HPLC) for Isomer Resolution and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and, most importantly, positional isomers, which are often formed during synthesis.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a primary method for analyzing halogenated phenols. thermofisher.comosti.gov A mid-polarity capillary column is typically employed for the separation of these compounds. GC analysis provides information on the sample's purity and can quantify the levels of any isomeric impurities. For phenolic compounds, derivatization to form more volatile ethers or esters can sometimes be used to improve peak shape, though modern inert columns often make this unnecessary. chromforum.org

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly effective method for the separation and purification of phenolic compounds. A C18 or a Phenyl stationary phase column would be suitable for resolving this compound from its isomers. mtc-usa.comrsc.org The separation is based on differences in polarity, and the mobile phase typically consists of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer. HPLC is crucial for purity assessment and can be scaled up for preparative isolation of the pure compound.

The critical role of chromatography is to distinguish this compound from other possible C₆H₃BrClIO isomers, such as:

4-Bromo-2-chloro-5-iodophenol

4-Bromo-2-chloro-6-iodophenol

2-Bromo-4-chloro-3-iodophenol

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive analytical method for determining the absolute three-dimensional structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be obtained, this technique would provide an unambiguous confirmation of its molecular structure.

The analysis yields precise data on:

Atomic Connectivity: It confirms the exact placement of the bromine, chlorine, and iodine atoms on the phenolic ring relative to the hydroxyl group.

Bond Lengths and Angles: Provides accurate measurements of all bond lengths (C-C, C-O, C-H, C-Br, C-Cl, C-I) and bond angles, offering insight into the electronic and steric effects of the substituents.

Intermolecular Interactions: Reveals how molecules are arranged in the crystal lattice, detailing intermolecular forces such as hydrogen bonding involving the phenolic -OH group and potential halogen bonding interactions.

This technique is the gold standard for structural proof, leaving no ambiguity about the compound's isomeric form. mkuniversity.ac.in

Compound Index

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Chloro 3 Iodophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the optimized molecular geometry, electronic structure, and various reactivity descriptors.

For substituted halophenols, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to predict ground-state geometries and vibrational frequencies researchgate.netresearchgate.net. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. The electronic structure can be analyzed through the distribution of electron density and electrostatic potential, which are key to understanding how the molecule interacts with other chemical species.

Reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of the molecule. Parameters such as ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) quantify the molecule's tendency to donate or accept electrons researchgate.netdoi.org. For a molecule like 4-bromo-2-chloro-3-iodophenol, the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen atoms creates a complex electronic environment that DFT can effectively model. The calculated distribution of atomic charges (e.g., Mulliken charges) can indicate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Halophenol (Note: These are representative values based on calculations for similar compounds like 2-bromo-4-chloro phenol (B47542) and may not represent the exact values for this compound.)

ParameterRepresentative ValueUnit
Total Energy-3500Hartrees
Dipole Moment2.5Debye
Ionization Potential (I)8.5eV
Electron Affinity (A)1.8eV
Chemical Hardness (η)3.35eV
Electronegativity (χ)5.15eV
Electrophilicity Index (ω)3.96eV

Frontier Molecular Orbital (FMO) Analysis and its Role in Predicting Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical for predicting the outcome of chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of chemical reactivity and stability researchgate.net. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.net.

In this compound, the electron-rich phenyl ring and the lone pairs on the oxygen and halogen atoms contribute significantly to the HOMO. The LUMO is typically a π* antibonding orbital distributed over the aromatic system, influenced by the electron-withdrawing halogens. DFT calculations can precisely map the electron density of these orbitals, revealing the most probable sites for electrophilic and nucleophilic attack. For instance, areas with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are targets for nucleophiles.

Table 2: Representative Frontier Molecular Orbital Energies (Note: Data is illustrative and based on general findings for similar aromatic compounds.)

OrbitalEnergy (eV)Description
HOMO-6.8Electron-donating capability
LUMO-1.5Electron-accepting capability
HOMO-LUMO Gap5.3Indicator of chemical stability/reactivity

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathway.

For a substituted phenol, potential reactions could include electrophilic aromatic substitution, nucleophilic substitution, or reactions involving the hydroxyl group. Theoretical calculations can model these processes. For example, in studying a reaction like the Claisen rearrangement of related allyl phenyl ethers, computational methods can predict the activation energies for different pathways, explaining the observed regioselectivity skemman.is. Similarly, studies on the photodissociation of halophenols use high-level calculations to explore the potential energy surfaces that lead to either O-H or C-halogen bond fission researchgate.net.

Identifying the transition state (the highest energy point along the reaction coordinate) is crucial. DFT calculations can optimize the geometry of the transition state and a frequency calculation can confirm its identity (it should have exactly one imaginary frequency). The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate.

Modeling of Halogen Bonding Interactions and Their Energetics

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base) acs.orgnih.gov. This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential called a σ-hole along the R-X bond axis (where R is the rest of the molecule and X is the halogen) arxiv.org.

In this compound, the presence of three different halogen atoms (Cl, Br, I) makes it a fascinating candidate for forming halogen bonds. The strength of the σ-hole generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl acs.org. Therefore, the iodine atom in this molecule would be the most potent halogen bond donor.

Computational models are essential for studying these interactions nih.govmdpi.com. DFT calculations can map the molecular electrostatic potential (MEP) surface, visualizing the positive σ-holes on the halogen atoms. The energetics of halogen bonding can be quantified by calculating the interaction energy between the halophenol and a Lewis base. Studies on similar dihalogenated phenols have used computational methods to differentiate between different types of halogen-halogen contacts and to understand their role in crystal engineering nih.govresearchgate.netresearchgate.net. These studies show that halogen bonds can be highly directional and play a significant role in determining the solid-state structure of molecules nih.govresearchgate.net.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. After optimizing the molecular geometry, a frequency calculation yields the vibrational modes and their corresponding frequencies and intensities researchgate.net. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental data researchgate.net. For this compound, this would allow for the assignment of specific vibrational modes to the stretching and bending of C-H, O-H, C-C, C-O, C-Cl, C-Br, and C-I bonds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts liverpool.ac.uk. The calculated shifts are typically reported relative to a standard reference compound (e.g., tetramethylsilane, TMS). These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules where spectral overlap can be an issue.

Table 3: Predicted Spectroscopic Data (Illustrative) (Note: These values are representative and intended to show the type of data generated by computational methods.)

Spectroscopic DataPredicted Value/RangeMethod of Prediction
O-H Stretch Frequency~3600 cm⁻¹DFT (B3LYP/6-311++G(d,p))
C-I Stretch Frequency~500-600 cm⁻¹DFT (B3LYP/6-311++G(d,p))
¹H NMR (Aromatic)6.5 - 8.0 ppmDFT (GIAO)
¹³C NMR (Aromatic)110 - 160 ppmDFT (GIAO)

Synthetic Applications of 4 Bromo 2 Chloro 3 Iodophenol Derivatives As Research Intermediates

Building Blocks for Complex Organic Architectures

Derivatives of 4-bromo-2-chloro-3-iodophenol are instrumental in the synthesis of complex organic molecules due to the orthogonal reactivity of the three different halogen substituents. The carbon-iodine bond is the most reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This predictable reactivity hierarchy (C-I > C-Br > C-Cl) allows for sequential and site-selective functionalization of the aromatic ring.

For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the C-I bond by carefully choosing the palladium catalyst and reaction conditions. wikipedia.orgorganic-chemistry.org Following the initial coupling, a second cross-coupling reaction, such as a Sonogashira or Stille coupling, can be carried out at the C-Br bond. organic-chemistry.orgvinhuni.edu.vn Finally, the less reactive C-Cl bond can be functionalized under more forcing conditions or by using specialized catalyst systems. This stepwise approach provides a powerful strategy for the controlled assembly of highly substituted aromatic cores that are central to many natural products and pharmaceutically active compounds.

Below is a representative table illustrating the sequential cross-coupling potential of a protected this compound derivative.

StepCoupling PartnerCatalyst SystemReaction TypePosition FunctionalizedExpected Product
1Arylboronic acidPd(PPh₃)₄, Na₂CO₃Suzuki-MiyauraC-3 (Iodo)3-Aryl-4-bromo-2-chlorophenol derivative
2Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NSonogashiraC-4 (Bromo)3-Aryl-4-alkynyl-2-chlorophenol derivative
3OrganostannanePd(PPh₃)₄StilleC-2 (Chloro)2,3-Diaryl-4-alkynylphenol derivative

This table is a representation of potential synthetic transformations based on established reactivity patterns of polyhalogenated aromatics.

Precursors for Substituted Heterocyclic Compounds

The unique substitution pattern of this compound derivatives makes them excellent precursors for the synthesis of a variety of substituted heterocyclic compounds. One of the most common applications is in the synthesis of benzofurans. nih.govnih.govjocpr.com For example, a Sonogashira coupling of a protected this compound with a terminal alkyne at the C-3 position, followed by an intramolecular cyclization, can lead to the formation of a polysubstituted benzofuran (B130515). The remaining bromo and chloro substituents on the benzofuran ring can then be further functionalized to introduce additional molecular diversity.

Another important class of heterocycles accessible from these precursors are chromans. nih.gov The synthesis can be initiated by an O-alkylation of the phenolic hydroxyl group with a suitable alkenyl halide, followed by an intramolecular Heck reaction or other cyclization strategies to form the chroman ring system. The halogen atoms on the aromatic part of the chroman provide handles for subsequent modifications.

The following table outlines a potential synthetic route to a substituted benzofuran from a this compound derivative.

StepReagent(s)Reaction TypeIntermediate/Product
1Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NSonogashira Coupling3-Alkynyl-4-bromo-2-chlorophenol derivative
2Base (e.g., K₂CO₃), heatIntramolecular Cyclization5-Bromo-7-chloro-substituted benzofuran
3Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃Suzuki-Miyaura Coupling5-Aryl-7-chloro-substituted benzofuran

This table illustrates a plausible synthetic sequence for the construction of a substituted benzofuran.

Scaffold for Investigations into Structure-Reactivity Relationships

The presence of three different halogens on the same aromatic ring provides an excellent platform for studying the intricate details of structure-reactivity relationships in cross-coupling and other substitution reactions. nih.govlibretexts.orglibretexts.org The electronic and steric effects of the substituents can be systematically investigated by observing the regioselectivity and reaction rates of various transformations.

For example, the hydroxyl group, being an ortho, para-director, can influence the reactivity of the adjacent halogen atoms. In the case of this compound, the hydroxyl group is ortho to the chlorine and meta to the iodine and bromine. This positioning can affect the electron density at each carbon-halogen bond and, consequently, the ease of oxidative addition in palladium-catalyzed reactions.

Furthermore, directed ortho-lithiation reactions can be explored. researchgate.netresearchgate.netuwindsor.cawikipedia.org The directing ability of the hydroxyl group (or a protected form) can be compared with the influence of the halogen atoms in guiding the deprotonation of the aromatic ring. Such studies provide valuable insights into the fundamental principles of organic reactivity and help in the rational design of synthetic strategies.

A hypothetical study on the competitive lithiation of a protected this compound is presented in the table below.

Lithiating AgentPosition of Lithiation (Predicted)Rationale
n-BuLiC-5Directed by the ortho-directing O-protecting group.
LDAC-5Kinetically controlled deprotonation at the most acidic proton, influenced by the ortho-directing group.

This table presents a hypothetical analysis of regioselectivity in a directed ortho-lithiation reaction.

Design and Synthesis of Chemically Diverse Compound Libraries for Research Purposes

The ability to sequentially and selectively functionalize the three halogen positions of this compound derivatives makes this scaffold ideal for the construction of combinatorial libraries. nih.govnih.govescholarship.org By employing a "split-and-pool" or parallel synthesis approach, a large number of structurally diverse compounds can be generated from a single starting material.

For example, starting with a protected this compound, a library of compounds can be created by reacting it with a set of different boronic acids in a Suzuki-Miyaura coupling at the iodine position. The resulting products can then be divided and subjected to a second diversification step, such as a Sonogashira coupling with a variety of terminal alkynes at the bromine position. A final diversification at the chlorine position can further expand the chemical space of the library. Such libraries are invaluable for high-throughput screening in drug discovery and materials science research.

The table below outlines a strategy for the generation of a hypothetical compound library.

Diversification StepReaction TypeNumber of Building Blocks (Example)Resulting Library Size
R1 (at C-3)Suzuki-Miyaura Coupling10 different arylboronic acids10 compounds
R2 (at C-4)Sonogashira Coupling10 different terminal alkynes100 compounds
R3 (at C-2)Buchwald-Hartwig Amination10 different amines1000 compounds

This table provides a conceptual framework for the combinatorial synthesis of a diverse compound library.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of polysubstituted aromatic compounds often involves multi-step procedures with the potential for significant waste generation. A primary challenge in the synthesis of 4-Bromo-2-chloro-3-iodophenol is the development of sustainable and atom-economical routes that minimize byproducts and environmental impact.

Current synthetic strategies for polysubstituted arenes often rely on modification of existing benzene (B151609) rings through methods like electrophilic aromatic substitution. rsc.org However, these can suffer from the use of expensive metal catalysts, harsh reaction conditions, and the generation of stoichiometric waste. rsc.org Future research should focus on developing catalytic cycles that have a high atom economy, meaning most of the atoms from the reactants are incorporated into the desired product. rsc.orgthieme-connect.de

Key Research Objectives:

Catalyst-Free Reactions: Exploring multicomponent polymerizations and other catalyst-free approaches could offer a more environmentally benign pathway to polyhalogenated phenols. thieme-connect.de

One-Pot Syntheses: Designing one-pot reaction sequences where multiple transformations occur in a single reaction vessel would reduce solvent waste and purification steps.

Benign Solvents: Investigating the use of greener solvents or even solvent-free reaction conditions to minimize the environmental footprint of the synthesis.

Illustrative Data Table: Comparison of Potential Synthetic Approaches

Synthetic ApproachPotential AdvantagesPotential Disadvantages
Traditional Multi-Step Synthesis Well-established methodologiesLow atom economy, significant waste, harsh conditions
Catalytic Cross-Coupling High selectivity and yieldExpensive metal catalysts, ligand synthesis
One-Pot Multi-Component Reaction High atom economy, reduced wasteRequires careful optimization of reaction conditions
Flow Chemistry Synthesis Improved safety, scalability, and controlRequires specialized equipment

Exploration of Novel Catalytic Systems for Regioselective Functionalization

Achieving regioselective functionalization of a phenol (B47542) ring already bearing three different halogen atoms presents a significant synthetic challenge. The electronic and steric effects of the existing bromo, chloro, and iodo substituents will influence the position of any further chemical modification.

The development of novel catalytic systems is crucial for controlling the regioselectivity of subsequent reactions on the this compound scaffold. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex phenol molecules. nih.gov Future research could explore the use of specifically designed catalysts to target one of the remaining C-H bonds on the aromatic ring for further derivatization.

Potential Catalytic Strategies:

Directing Group-Assisted C-H Functionalization: Utilizing the hydroxyl group as an internal directing group to guide a metal catalyst to a specific C-H bond.

Shape-Selective Catalysis: Employing catalysts with specific steric properties to favor reaction at a less hindered position.

Photoredox Catalysis: Using light-absorbing catalysts to generate reactive intermediates under mild conditions, potentially offering different regiochemical outcomes compared to thermal methods.

Advanced Mechanistic Understanding of Polyhalogenated Phenol Transformations

A thorough understanding of the reaction mechanisms governing the transformations of polyhalogenated phenols is essential for the rational design of new synthetic methods and for predicting reactivity. The interplay of electronic effects (inductive and resonance) from the three different halogens in this compound will have a profound impact on its reactivity in electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.

The mechanism of electrophilic substitution on aromatic compounds involves the formation of a positively charged intermediate known as a sigma complex or arenium ion. scienceinfo.comlumenlearning.com The stability of this intermediate is influenced by the substituents on the ring. For polyhalogenated phenols, the halogen atoms can both inductively withdraw electron density and donate electron density through resonance, leading to complex reactivity patterns.

Future research should employ a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling to elucidate the mechanisms of reactions involving this compound.

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The integration of computational chemistry with experimental work offers a powerful approach to accelerate the discovery and optimization of synthetic routes to complex molecules like this compound. nih.govnih.govtorvergata.it Quantum mechanical calculations can be used to predict the reactivity of different positions on the aromatic ring, to screen potential catalysts, and to investigate reaction mechanisms.

Computational models can be used to calculate properties such as pKa, bond dissociation energies, and the energies of reaction intermediates and transition states. acs.orgacs.org This information can guide the selection of appropriate reagents and reaction conditions, thereby reducing the amount of trial-and-error experimentation required.

Areas for Integrated Research:

Predictive Modeling of Regioselectivity: Using density functional theory (DFT) and other computational methods to predict the most likely site of reaction for various electrophiles and nucleophiles with this compound.

In Silico Catalyst Design: Computationally designing catalysts with optimal activity and selectivity for the functionalization of this specific polyhalogenated phenol.

Mechanistic Validation: Combining experimental data with computational results to build a comprehensive understanding of the reaction pathways.

Discovery of Undiscovered Reactivity Modes for Polyhalogenated Phenols

The unique electronic and steric environment of this compound may enable novel and previously undiscovered modes of reactivity. Research in this area could lead to the development of entirely new synthetic transformations and the creation of novel molecular architectures.

For example, the generation of a phenoxyl radical from a halophenol can dramatically alter its electronic properties, enabling nucleophilic aromatic substitution under mild conditions. nih.gov This homolysis-enabled electronic activation strategy could be explored for this compound to facilitate substitutions that are otherwise difficult to achieve.

Furthermore, the presence of three different halogens offers the potential for selective sequential cross-coupling reactions. By carefully choosing the catalyst and reaction conditions, it may be possible to selectively react at the C-I, C-Br, or C-Cl bond, allowing for the stepwise introduction of different functional groups.

Future Exploratory Research:

Selective Cross-Coupling Reactions: Developing catalytic systems that can differentiate between the iodo, bromo, and chloro substituents to enable programmed functionalization.

Photochemical Transformations: Investigating the photochemical reactivity of this compound to access unique reaction pathways that are not accessible under thermal conditions. nih.gov

Oxidative Coupling Reactions: Exploring the potential for catalytic oxidative coupling of this compound to form novel biphenol structures. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-3-iodophenol in academic laboratories?

  • Methodological Answer: Synthesis typically involves sequential halogenation of phenol derivatives. Begin with iodination at the para position using iodine monochloride (ICl) under acidic conditions to avoid hydroxyl group oxidation. Subsequent bromination and chlorination can be achieved via electrophilic substitution using Br₂/FeBr₃ and Cl₂/FeCl₃, respectively. Steric and electronic effects must be controlled by adjusting reaction temperatures and protecting groups (e.g., acetylating the hydroxyl group temporarily). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions and electronic environments. The hydroxyl proton appears as a broad singlet (~5 ppm), while halogenated aromatic protons show deshielded peaks.
  • Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl/I).
  • X-ray Crystallography: For definitive structural confirmation, single-crystal diffraction (using SHELX software) resolves bond angles and halogen positions .
  • HPLC: Validates purity (>97% by area normalization) using C18 columns and UV detection .

Q. How do substituent electronic effects influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer: The electron-withdrawing hydroxyl group activates the ring but directs nucleophiles to meta/para positions relative to itself. Bromine and chlorine further deactivate the ring, while iodine’s polarizability enhances leaving-group ability. Reactivity trends can be experimentally probed using kinetic studies with varying nucleophiles (e.g., NH₃, OH⁻) in DMSO or DMF .

Advanced Research Questions

Q. How can contradictory spectral data for halogenated phenols be resolved?

  • Methodological Answer: Discrepancies in NMR shifts often arise from solvent effects or impurities. Use deuterated solvents (DMSO-d₆) for consistent locking and shimming. Compare experimental data with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-311+G(d,p)). For ambiguous cases, 2D NMR (COSY, HSQC) clarifies coupling patterns .

Q. What computational methods predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer: DFT calculations (e.g., B3LYP or M06-2X functionals) model transition states for Suzuki-Miyaura or Ullmann couplings. Focus on halogen bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO). Iodine typically shows lower BDEs, favoring oxidative addition with Pd(0) catalysts. Solvent effects (PCM models) refine predictions .

Q. How can this compound serve as a precursor for pharmaceutical intermediates?

  • Methodological Answer:
  • Suzuki-Miyaura Coupling: Replace iodine with aryl/heteroaryl boronic acids to build biaryl scaffolds.
  • Protection/Deprotection: Acetylate the hydroxyl group before coupling to prevent side reactions.
  • Biological Screening: Derivatives are tested for antimicrobial activity via MIC assays against Gram-positive/negative strains, leveraging halogenated aromatics’ membrane-disrupting properties .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of halogenated vapors.
  • Waste Disposal: Neutralize phenolic waste with 10% NaOH before disposal in halogenated waste containers.
  • Emergency Measures: In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for halogenated phenols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.